molecular formula C23H21N3O3S2 B12148477 N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12148477
M. Wt: 451.6 g/mol
InChI Key: OORZMYHEFWGMJK-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidine-derived acetamide compound characterized by a fused thiophene-pyrimidinone core, a phenoxyphenyl substituent, and a sulfanyl-linked acetamide side chain. The thieno[2,3-d]pyrimidinone scaffold is a pharmacophoric motif known for its role in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S2/c1-14-15(2)31-21-20(14)22(28)26(3)23(25-21)30-13-19(27)24-16-9-11-18(12-10-16)29-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,27)

InChI Key

OORZMYHEFWGMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.

    Synthesis of the thienopyrimidine core: This involves the cyclization of appropriate starting materials, such as thiourea and β-ketoesters, under acidic or basic conditions to form the thienopyrimidine ring system.

    Coupling of intermediates: The phenoxyphenyl and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

    Chemical reactivity: The compound’s reactivity may involve nucleophilic or electrophilic attack at specific sites, leading to the formation of new chemical bonds or the cleavage of existing ones.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Substituents Key Features
Target Compound Thieno[2,3-d]pyrimidin-4-one - 3,5,6-Trimethyl
- 4-Phenoxyphenyl
- Sulfanyl acetamide
Enhanced steric bulk and lipophilicity due to trimethyl and phenoxyphenyl groups; potential for improved target binding .
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Thieno[2,3-d]pyrimidin-4-one - 6-Ethyl, 3-phenyl
- 4-Nitrophenyl
Nitro group increases electron-withdrawing effects, potentially altering reactivity or solubility .
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydrobenzothieno[2,3-d]pyrimidin-4-one - Cyclohexene-fused core
- 4-Methylphenyl, 4-ethylphenyl
Saturated core reduces aromaticity, possibly affecting π-π stacking interactions .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide () Dihydropyrimidin-6-one - 4-Methyl
- 4-Phenoxyphenyl
Simpler pyrimidinone core lacks thiophene ring, reducing planarity and conjugation .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Thieno[3,2-d]pyrimidin-4-one - 4-Methylphenyl
- Trifluoromethoxy
Trifluoromethoxy group increases electronegativity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Impacting Solubility
379.43 224–226 60 Phenoxyphenyl (lipophilic), pyrimidinone (polar)
344.21 230–232 80 Dichlorophenyl (hydrophobic), dihydropyrimidinone
451.52* Not reported Not reported Nitrophenyl (polar), ethyl group (moderate lipophilicity)
Target Compound ~449.54* Not reported Not reported Trimethyl (lipophilic), phenoxyphenyl (moderate solubility)

*Calculated based on molecular formulas.

Research Findings and Implications

  • Synthetic Feasibility: Higher yields (e.g., 80% in ) are associated with simpler pyrimidinone cores, whereas fused thienopyrimidine systems (e.g., ) may require more complex synthetic routes .
  • Structure-Activity Relationships (SAR): Phenoxyphenyl vs. Nitrophenyl: Phenoxyphenyl groups (, Target Compound) balance lipophilicity and solubility, whereas nitrophenyl () may confer higher reactivity but lower metabolic stability .

Biological Activity

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. Its structure can be represented as follows:

N 4 phenoxyphenyl 2 3 5 6 trimethyl 4 oxo 3 4 dihydrothieno 2 3 d pyrimidin 2 yl sulfanyl acetamide\text{N 4 phenoxyphenyl 2 3 5 6 trimethyl 4 oxo 3 4 dihydrothieno 2 3 d pyrimidin 2 yl sulfanyl acetamide}

This structure includes:

  • A phenoxy group
  • A thieno[2,3-d]pyrimidine moiety
  • An acetamide functional group

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in related compounds. For instance:

  • Nitric oxide (NO) production was significantly reduced in LPS-stimulated BV-2 microglial cells when treated with derivatives of this compound. The IC50 values indicate strong inhibition without cytotoxicity.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of similar thieno[2,3-d]pyrimidine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against drug-resistant strains of Staphylococcus aureus. The study highlighted the potential of the compound as a lead for developing new antibiotics.

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